molecular formula C20H16FN5OS B2884654 N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893937-33-2

N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

Katalognummer B2884654
CAS-Nummer: 893937-33-2
Molekulargewicht: 393.44
InChI-Schlüssel: MQZVCUZSAHPTHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a benzyl group, a fluorophenyl group, and a sulfanylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused pyrazole and pyrimidine ring. This core is substituted with a benzyl group, a fluorophenyl group, and a sulfanylacetamide group .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core, the electron-withdrawing fluorine atom in the fluorophenyl group, and the polarizable sulfur atom in the sulfanylacetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water, while the presence of polar functional groups would likely make it soluble in polar organic solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation for Neurodegenerative Imaging

A study by Fookes et al. (2008) focused on synthesizing fluoroethoxy and fluoropropoxy substituted compounds with high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, including related pyrazolo[1,5-a]pyrimidines, were evaluated for their potential in imaging neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Antitumor Activities

Alqasoumi et al. (2009) reported on the synthesis of novel acetamide, pyrrole, pyrrolo[2,3-d]pyrimidine, and other derivatives containing a biologically active pyrazole moiety. These compounds were evaluated for their antitumor activity, with some showing effectiveness greater than doxorubicin, a reference drug (Alqasoumi et al., 2009).

Development of Novel Inhibitors

Li et al. (2016) designed and synthesized a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1), exploring their structure-activity relationships. The optimized compound, ITI-214, showed picomolar inhibitory potency and is under clinical development for treating cognitive deficits associated with various diseases (Li et al., 2016).

Antimicrobial and Antifungal Applications

Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine derivatives with phenylsulfonyl moiety and evaluated their antimicrobial activities. Some derivatives exceeded the activity of the reference drug, highlighting their potential as effective antimicrobial agents (Alsaedi et al., 2019).

Zukünftige Richtungen

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its potential therapeutic applications .

Eigenschaften

IUPAC Name

N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c21-15-6-8-16(9-7-15)26-19-17(11-25-26)20(24-13-23-19)28-12-18(27)22-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZVCUZSAHPTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.